Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid
Beschreibung
Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid is a racemic (DL) amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a dimethylamino (-N(CH₃)₂) substituent on the β-carbon. Its molecular formula is inferred to be C₂₀H₂₂N₂O₄ (approximated from analogs in and ), with a molecular weight of ~366.4 g/mol.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXMAJLOUQRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid (Fmoc-DL-DMAPA) is a non-canonical amino acid widely utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique structure, which incorporates a dimethylamino group, imparts distinctive biological activities that are of significant interest in medicinal chemistry and drug development.
Fmoc-DL-DMAPA is characterized by the following molecular formula: . The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during peptide synthesis, facilitating the incorporation of this amino acid into various peptide sequences.
Biological Activity Overview
The biological activities of Fmoc-DL-DMAPA can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that peptides synthesized using Fmoc-DL-DMAPA exhibit antimicrobial properties. For instance, studies on antimicrobial peptides (AMPs) have shown that modifications with non-canonical amino acids can enhance their activity against resistant bacterial strains .
- Cytotoxicity : Fmoc-DL-DMAPA has been explored for its cytotoxic effects against cancer cell lines. In vitro studies demonstrate that peptides containing this amino acid can induce apoptosis in various cancer cells, including melanoma and prostate cancer lines .
- Protease Inhibition : The compound's structural features allow it to serve as a substrate or inhibitor in protease activity assays. Its incorporation into peptide sequences has been shown to modulate the activity of enzymes like thrombin and renin, which are critical in various physiological processes .
Antimicrobial Peptides
A study focused on the synthesis of cathelicidin derivatives using Fmoc-DL-DMAPA revealed that these peptides exhibited selective antimicrobial activity against Gram-negative bacteria such as Escherichia coli. The modifications allowed for enhanced stability and efficacy, indicating a promising avenue for developing new antimicrobial agents .
Cytotoxicity in Cancer Models
In a comparative study assessing the antiproliferative effects of various compounds on melanoma and prostate cancer cells, Fmoc-DL-DMAPA-containing peptides demonstrated significant cytotoxicity. The IC50 values indicated potent activity, suggesting that this amino acid could play a crucial role in designing effective anticancer therapies .
Protease Activity Modulation
Research into the use of Fmoc-DL-DMAPA in protease inhibition highlighted its effectiveness as a substrate for renin inhibitors. The structural modifications conferred by this amino acid led to improved binding affinities and selectivity, showcasing its potential in therapeutic applications targeting hypertension .
Data Tables
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid is primarily used in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with complex sequences.
Key Features:
- Protecting Group : The Fmoc group provides stability during synthesis and can be removed using a base (e.g., piperidine).
- Incorporation into Peptides : It serves as a building block for peptides that require the unique properties conferred by the dimethylamino group.
Drug Development
The compound's structural characteristics make it valuable in the development of pharmaceuticals, particularly those targeting neurological conditions or metabolic disorders. Its ability to mimic natural amino acids while providing enhanced solubility and stability is crucial in this context.
Case Study:
Research has demonstrated that peptides containing this compound exhibit improved binding affinity to specific receptors compared to their natural counterparts. This has implications for designing more effective drugs with fewer side effects.
Biochemical Research
In biochemistry, this compound is utilized in various experimental protocols, including:
- Protein Engineering : Modifying proteins to study structure-function relationships.
- Enzyme Inhibition Studies : Investigating how modifications affect enzyme activity.
Analytical Chemistry
The compound is also employed in analytical techniques such as mass spectrometry and NMR spectroscopy to analyze peptide structures and dynamics. Its distinct molecular characteristics help in differentiating between similar compounds during analysis.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Dap(Aloc)-OH (CAS 188970-92-5)
- Structure: Contains an Fmoc-protected α-amino group and an allyloxycarbonyl (Aloc)-protected β-amino group on 2,3-diaminopropionic acid .
- Key Differences: Functional Groups: Aloc (orthogonally cleavable via palladium catalysts) vs. dimethylamino (stable, non-cleavable under standard Fmoc conditions). Applications: Aloc enables selective deprotection for branched peptides, whereas the dimethylamino group enhances solubility and may serve as a hydrogen-bond acceptor. Molecular Weight: 410.43 g/mol (C₂₂H₂₂N₂O₆) vs. ~366.4 g/mol for the target compound .
(S)-3-(Boc-amino)-2-(Fmoc-amino)propionic Acid (CAS 162558-25-0)
- Structure: Dual-protected amino acid with Fmoc (α-amino) and tert-butoxycarbonyl (Boc, β-amino) groups .
- Key Differences: Protection Strategy: Boc (acid-labile) vs. Synthetic Utility: Dual protection allows sequential deprotection for complex peptide architectures, while the dimethylamino group is inherently functionalized. Molecular Weight: 426.47 g/mol (C₂₃H₂₆N₂O₆) vs. ~366.4 g/mol .
Fmoc-L-Dap(Alloc,Me)-OH (CAS 2389078-45-7)
- Structure: Features Fmoc (α-amino), Alloc (β-amino), and a methyl group on the β-nitrogen .
- Key Differences: Steric Effects: Methylation increases steric hindrance compared to dimethylamino’s planar geometry. Reactivity: Methylated β-nitrogen reduces nucleophilicity, whereas dimethylamino may participate in pH-dependent interactions. Molecular Formula: C₂₃H₂₅N₃O₆ (inferred) vs. C₂₀H₂₂N₂O₄ .
Fmoc-3-Amino-3-phenylpropionic Acid (CAS 180181-93-5)
- Structure: Fmoc-protected α-amino group with a phenyl-substituted β-carbon .
- Key Differences: Side Chain: Aromatic phenyl (hydrophobic) vs. polar dimethylamino. Applications: Phenyl groups enhance rigidity and π-π stacking; dimethylamino improves aqueous solubility and cationic character. Molecular Weight: ~385.4 g/mol (C₂₄H₂₀N₂O₄) vs. ~366.4 g/mol .
Tabulated Comparison of Key Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Protection Strategy | Key Applications |
|---|---|---|---|---|---|---|
| Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid | Not Provided | ~C₂₀H₂₂N₂O₄ | ~366.4 | Fmoc (α), dimethylamino (β) | Base-labile Fmoc | Solubility enhancement, functionalized peptides |
| Fmoc-L-Dap(Aloc)-OH | 188970-92-5 | C₂₂H₂₂N₂O₆ | 410.43 | Fmoc (α), Aloc (β) | Orthogonal (Pd-mediated) | Branched peptide synthesis |
| (S)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid | 162558-25-0 | C₂₃H₂₆N₂O₆ | 426.47 | Fmoc (α), Boc (β) | Acid-labile Boc | Sequential deprotection |
| Fmoc-L-Dap(Alloc,Me)-OH | 2389078-45-7 | ~C₂₃H₂₅N₃O₆ | ~451.5 | Fmoc (α), Alloc/Me (β) | Orthogonal + steric hindrance | Modified β-amino acid peptides |
| Fmoc-3-Amino-3-phenylpropionic acid | 180181-93-5 | C₂₄H₂₀N₂O₄ | ~385.4 | Fmoc (α), phenyl (β) | None (inherent stability) | Aromatic peptide motifs |
Vorbereitungsmethoden
Biological Activities
Research indicates that peptides synthesized using this compound exhibit several biological activities. The incorporation of this non-canonical amino acid into peptides can enhance their stability and efficacy, making it a valuable tool in drug development.
Data and Research Findings
| Property | Value |
|---|---|
| CAS No. | 1219391-60-2 |
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24) |
| Standard InChIKey | MLHXMAJLOUQRJN-UHFFFAOYSA-N |
| SMILES | CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Research Implications
The use of this compound in peptide synthesis offers opportunities for creating peptides with unique properties. These peptides can be used to study structure-activity relationships and develop new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Fmoc-protection of DL-2-amino-3-(dimethylamino)-propionic acid using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous-organic biphasic system (e.g., dioxane/water with NaHCO₃). Reaction temperature (0–25°C) and stoichiometric control of Fmoc-Cl (1.2–1.5 equivalents) are critical to minimize side reactions like over-alkylation. Purification via reversed-phase HPLC with gradients of acetonitrile/water (+0.1% TFA) is recommended to isolate the product .
- Key Considerations : Monitor pH to avoid premature Fmoc deprotection. Use TLC or LC-MS to track reaction progress.
Q. How can researchers ensure the purity and structural fidelity of this compound after synthesis?
- Methodology :
- Chromatography : Employ preparative HPLC with C18 columns and UV detection (λ = 254 nm or 280 nm). Optimize mobile phase composition (e.g., acetonitrile:water with 0.1% formic acid) to resolve impurities .
- Spectroscopic Validation : Confirm structure via / NMR (e.g., dimethylamino protons at δ ~2.2–2.5 ppm; Fmoc aromatic signals at δ ~7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) for exact mass verification .
Q. What are the primary applications of this compound in peptide synthesis, and how does the dimethylamino group influence peptide properties?
- Methodology : The dimethylamino group introduces a cationic charge at physiological pH, enhancing peptide solubility and enabling pH-responsive behavior. In solid-phase peptide synthesis (SPPS), incorporate the residue using standard Fmoc protocols with HBTU/DIPEA activation. Post-synthesis, cleave with TFA/water cocktails (95:5 v/v) while ensuring the dimethylamino group remains stable under acidic conditions .
Advanced Research Questions
Q. How can racemization during the synthesis of this compound be minimized, and what analytical methods detect stereochemical integrity?
- Methodology :
- Racemization Control : Use low-temperature reactions (0–4°C) and avoid prolonged exposure to basic conditions. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can resolve enantiomers. Compare retention times with pure L/D standards .
- Advanced Detection : Circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization followed by LC-MS can quantify enantiomeric excess (ee) .
Q. What are the stability challenges of this compound under peptide cleavage/deprotection conditions, and how can they be addressed?
- Methodology : The dimethylamino group may protonate under TFA cleavage, causing undesired interactions. Test alternative cleavage cocktails (e.g., TFA:triisopropylsilane:water = 95:2.5:2.5) to reduce acidity. Monitor stability via LC-MS post-cleavage and consider orthogonal protection strategies (e.g., Alloc for temporary protection) during SPPS .
Q. How do discrepancies in NMR data for this compound arise, and how should researchers validate conflicting spectral assignments?
- Methodology :
- Solvent Effects : Dimethylamino proton shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃). Record NMR in multiple solvents and compare with DFT-calculated chemical shifts using software like Gaussian.
- 2D NMR : Use - HSQC and HMBC to resolve overlapping signals, particularly for the Fmoc and propionic acid moieties .
Q. What strategies optimize the incorporation of this non-canonical amino acid into hydrophobic peptide sequences prone to aggregation?
- Methodology :
- Solubility Enhancers : Include chaotropic agents (e.g., 6 M guanidine HCl) in coupling steps or use microwave-assisted SPPS to improve reaction efficiency.
- Sequence Design : Flank the residue with charged or polar amino acids (e.g., Lys, Glu) to counteract hydrophobicity. Confirm conformational effects via circular dichroism or MD simulations .
Methodological Notes
- Safety : While no specific GHS hazards are reported for similar Fmoc-amino acids, handle with standard precautions (gloves, lab coat) due to potential irritancy. Avoid inhalation of fine powders .
- Data Interpretation : Cross-validate analytical results with synthetic controls (e.g., commercial Fmoc-amino acids) to distinguish artifact peaks from genuine impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
